3,3'-Dichloro-2,2'-bithiophene
Overview
Description
3,3’-Dichloro-2,2’-bithiophene is an organic compound with the molecular formula C8H4Cl2S2. It is a derivative of bithiophene, where two chlorine atoms are substituted at the 3 and 3’ positions of the bithiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3’-Dichloro-2,2’-bithiophene can be synthesized through several methods. One common approach involves the direct chlorination of 2,2’-bithiophene using chlorine gas in the presence of a catalyst. Another method includes the use of N-chlorosuccinimide (NCS) as a chlorinating agent under mild conditions .
Industrial Production Methods: Industrial production of 3,3’-dichloro-2,2’-bithiophene typically involves large-scale chlorination processes, where 2,2’-bithiophene is treated with chlorine gas in a controlled environment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Dichloro-2,2’-bithiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Products: Various substituted bithiophenes depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Extended conjugated systems and polymers.
Scientific Research Applications
3,3’-Dichloro-2,2’-bithiophene has several applications in scientific research:
Organic Electronics: It is used in the synthesis of conductive polymers and organic semiconductors.
Materials Science: It serves as a building block for the development of new materials with unique electronic properties.
Chemical Sensors: Its derivatives are used in the fabrication of chemical sensors for detecting various analytes.
Biological Studies: It is investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3,3’-dichloro-2,2’-bithiophene involves its interaction with molecular targets through its electronic properties. The chlorine atoms and thiophene rings contribute to its reactivity and ability to participate in various chemical reactions. In organic electronics, its conjugated system allows for efficient charge transport, making it suitable for use in electronic devices .
Comparison with Similar Compounds
3,3’-Dibromo-2,2’-bithiophene: Similar structure with bromine atoms instead of chlorine.
3,3’-Dibutoxy-2,2’-bithiophene: Substituted with butoxy groups, affecting its electronic properties.
Polybithiophene: A polymeric form with different substituents on the thiophene rings.
Uniqueness: 3,3’-Dichloro-2,2’-bithiophene is unique due to the presence of chlorine atoms, which influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as organic semiconductors and conductive polymers .
Properties
IUPAC Name |
3-chloro-2-(3-chlorothiophen-2-yl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2S2/c9-5-1-3-11-7(5)8-6(10)2-4-12-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQRJVDRVMEFFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)C2=C(C=CS2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571271 | |
Record name | 3,3'-Dichloro-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145386-39-6 | |
Record name | 3,3'-Dichloro-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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